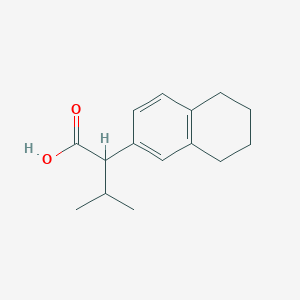
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid, also known as TTA, is a synthetic compound that has been extensively studied in recent years due to its potential therapeutic properties. TTA is a selective agonist for the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that plays a key role in regulating lipid metabolism, glucose homeostasis, and inflammation.
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has been widely used as a research tool to investigate the role of PPARδ in various physiological processes. For example, 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes, and to reduce inflammation in models of inflammatory bowel disease and atherosclerosis. 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has also been studied for its potential anti-cancer properties, as PPARδ activation has been shown to inhibit tumor growth and promote apoptosis in several types of cancer cells.
Wirkmechanismus
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid binds selectively to PPARδ and induces a conformational change that allows it to recruit co-activator proteins and activate target genes. PPARδ activation leads to the upregulation of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose metabolism, as well as the downregulation of genes involved in inflammation and lipid synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid treatment can lead to increased energy expenditure, improved lipid and glucose metabolism, and reduced inflammation in animal models. 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has also been shown to improve exercise performance and muscle function in mice, possibly through its effects on mitochondrial biogenesis and oxidative metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid is a useful tool for studying the role of PPARδ in various physiological processes, as it is a selective and potent agonist for this receptor. However, 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid has some limitations as a research tool, including its relatively low solubility in water and its potential off-target effects at high concentrations.
Zukünftige Richtungen
Future research on 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid could focus on its potential therapeutic applications in various disease states, including type 2 diabetes, inflammatory bowel disease, and cancer. Additionally, further studies could investigate the molecular mechanisms underlying 3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid's effects on energy metabolism and exercise performance, as well as its potential side effects and toxicity in vivo. Finally, the development of more potent and selective PPARδ agonists could lead to the discovery of new therapeutic targets and treatments for metabolic and inflammatory diseases.
Synthesemethoden
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid can be synthesized using a multi-step process that involves the reaction of 2-naphthaldehyde with methyl acetoacetate, followed by a Grignard reaction with 2-bromoethanol and subsequent acid-catalyzed cyclization. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Eigenschaften
Produktname |
3-Methyl-2-(5,6,7,8-tetrahydro-2-naphthalenyl)butanoic acid |
|---|---|
Molekularformel |
C15H20O2 |
Molekulargewicht |
232.32 g/mol |
IUPAC-Name |
3-methyl-2-(5,6,7,8-tetrahydronaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C15H20O2/c1-10(2)14(15(16)17)13-8-7-11-5-3-4-6-12(11)9-13/h7-10,14H,3-6H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
POSQUAUQQCPXQW-UHFFFAOYSA-N |
SMILES |
CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O |
Kanonische SMILES |
CC(C)C(C1=CC2=C(CCCC2)C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)




![2-(4-Morpholinyl)ethyl [1,2,4]triazolo[4,3-a]quinolin-1-yl sulfide](/img/structure/B253814.png)
![2-{[2-(cyclopentylamino)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B253815.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B253817.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B253819.png)
![2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N,N-dipropylacetamide](/img/structure/B253822.png)
![6-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-4-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B253823.png)

![2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)-2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B253828.png)
![4-(2-{1-[(4-Methoxyphenoxy)acetyl]piperidin-2-yl}ethyl)morpholine](/img/structure/B253831.png)